Des(2-Hydroxypropyl) Gadoteridol
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Overview
Description
Des(2-Hydroxypropyl) Gadoteridol is a chemical compound with the molecular formula C14H23GdN4O6 and a molecular weight of 500.61 g/mol . It is a gadolinium-based contrast agent used primarily in magnetic resonance imaging (MRI) to enhance the visibility of internal body structures . This compound is particularly useful in imaging the central nervous system, including the brain and spine .
Preparation Methods
The synthesis of Des(2-Hydroxypropyl) Gadoteridol typically involves complex chemical reactions, although specific synthetic routes and reaction conditions are not widely disclosed . Industrial production methods are proprietary and involve stringent quality control to ensure the purity and efficacy of the compound .
Chemical Reactions Analysis
Des(2-Hydroxypropyl) Gadoteridol undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are less common for this compound due to its stable gadolinium complex.
Substitution Reactions: The compound can undergo substitution reactions where ligands in the gadolinium complex are replaced by other ligands.
Hydrolysis: Under certain conditions, the compound can hydrolyze, leading to the breakdown of the gadolinium complex.
Common reagents used in these reactions include strong acids and bases, as well as specific chelating agents . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Des(2-Hydroxypropyl) Gadoteridol has a wide range of scientific research applications:
Mechanism of Action
Des(2-Hydroxypropyl) Gadoteridol acts as a paramagnetic agent, developing a magnetic moment when placed in a magnetic field . This magnetic moment enhances the relaxation rates of water protons in the vicinity, improving the contrast in MRI images . The compound primarily targets tissues with disrupted blood-brain barriers or abnormal vascularity, allowing for better visualization of lesions and other abnormalities .
Comparison with Similar Compounds
Des(2-Hydroxypropyl) Gadoteridol is unique due to its specific chemical structure and properties. Similar compounds include:
Gadoteridol: A closely related compound with a similar gadolinium complex but without the 2-hydroxypropyl group.
Gadoterate Meglumine: A gadolinium complex with a different chelating agent, used for similar imaging purposes.
These compounds share similar applications but differ in their chemical structures, stability, and specific imaging capabilities .
Properties
Molecular Formula |
C14H23GdN4O6 |
---|---|
Molecular Weight |
500.6 g/mol |
IUPAC Name |
2-[4,7-bis(carboxylatomethyl)-1,4,7,10-tetrazacyclododec-1-yl]acetate;gadolinium(3+) |
InChI |
InChI=1S/C14H26N4O6.Gd/c19-12(20)9-16-3-1-15-2-4-17(10-13(21)22)6-8-18(7-5-16)11-14(23)24;/h15H,1-11H2,(H,19,20)(H,21,22)(H,23,24);/q;+3/p-3 |
InChI Key |
SGPXHPCSEYUXPA-UHFFFAOYSA-K |
Canonical SMILES |
C1CN(CCN(CCN(CCN1)CC(=O)[O-])CC(=O)[O-])CC(=O)[O-].[Gd+3] |
Origin of Product |
United States |
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